

# **Application Notes and Protocols for High- Efficiency PM6:Y6 Organic Solar Cells**

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These application notes provide detailed protocols and fabrication techniques for achieving high-performance organic solar cells (OSCs) based on the PM6:Y6 active layer blend. The following sections offer a comprehensive guide, from substrate preparation to device characterization, including data on the impact of various processing parameters on device performance.

#### Introduction

The donor-acceptor pair of polymer PM6 (PBDB-T-2F) and the small molecule acceptor Y6 has emerged as a leading material system for high-efficiency single-junction organic solar cells.[1] Achieving power conversion efficiencies (PCEs) exceeding 17% is now commonplace for this blend.[2] This high performance is attributed to the complementary absorption spectra of PM6 and Y6, efficient charge generation, and reduced voltage losses.[3][4] However, realizing optimal device performance is highly sensitive to the fabrication process. This document outlines key fabrication techniques and protocols to reliably produce high-efficiency PM6:Y6 solar cells.

#### **Device Architectures**

PM6:Y6 solar cells can be fabricated in two primary device architectures: conventional and inverted. The choice of architecture influences the selection of interfacial layers and can impact device performance and stability.[5]



- Conventional Architecture: In this structure, the hole transport layer (HTL) is deposited on the
  transparent conductive oxide (TCO) anode, followed by the PM6:Y6 active layer, the electron
  transport layer (ETL), and the metal cathode. A typical conventional device stack is: ITO /
  HTL / PM6:Y6 / ETL / Ag.
- Inverted Architecture: The inverted structure reverses the order of charge collection, with the ETL deposited on the TCO cathode, followed by the active layer, HTL, and a high-work-function metal anode. A common inverted device stack is: ITO / ETL / PM6:Y6 / HTL / Ag.

# **Experimental Protocols**Substrate Preparation

Proper substrate cleaning is crucial for achieving high-quality films and reliable device performance. The following protocol is for indium tin oxide (ITO) coated glass substrates.

- Sequentially sonicate the ITO substrates in a bath of detergent (e.g., Decon 90), deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a stream of high-purity nitrogen gas.
- Treat the substrates with UV-ozone for 15 minutes immediately before depositing the next layer to improve the wettability and work function of the ITO surface.

## **Interfacial Layer Deposition**

Interfacial layers are critical for efficient charge extraction and transport, minimizing recombination at the interfaces, and improving device stability.

Hole Transport Layer (HTL) for Conventional Devices:

- PEDOT:PSS: Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is a commonly used HTL.
  - Spin-coat a filtered PEDOT:PSS solution onto the pre-cleaned ITO substrate at 3000-5000 rpm for 30-60 seconds.
  - Anneal the film at 150°C for 15 minutes in air.



- Self-Assembled Monolayers (SAMs): SAMs like [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) and its derivatives can be used as an alternative to PEDOT:PSS, often leading to improved performance and stability.
  - Prepare a dilute solution of the SAM material in a suitable solvent (e.g., isopropanol).
  - Spin-coat the SAM solution onto the ITO substrate.
  - Anneal as required by the specific SAM material.

Electron Transport Layer (ETL) for Inverted Devices:

- ZnO Nanoparticles: Zinc oxide nanoparticles offer good electron mobility and are widely used as an ETL.
  - Spin-coat a ZnO nanoparticle suspension in isopropanol onto the ITO substrate at 2000-4000 rpm for 30-60 seconds.
  - Anneal the film at 150-200°C for 15-30 minutes in air.
- PFN-Br: Poly[(9,9-bis(3'-(N,N-dimethylamino)propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)] dibromide (PFN-Br) is another effective ETL.
  - Prepare a solution of PFN-Br in methanol (e.g., 0.5 mg/mL).
  - Spin-coat the PFN-Br solution onto the ITO at 3000-5000 rpm for 30 seconds.
  - Anneal at 100°C for 1 minute.

### **Active Layer Deposition**

The morphology of the PM6:Y6 bulk heterojunction (BHJ) active layer is a critical determinant of device performance. Spin-coating is the most common lab-scale deposition technique.

- Solution Preparation:
  - Dissolve PM6 and Y6 in a suitable solvent, typically chloroform (CF) or chlorobenzene
     (CB), at a specific donor:acceptor weight ratio (commonly 1:1.2). The total concentration is



usually in the range of 16-20 mg/mL.

- Add a solvent additive to optimize the film morphology. 1-chloronaphthalene (CN) is a
  widely used additive at a concentration of 0.5-1.0 vol%. Other additives like 1,2dimethylnaphthalene (DMN) have also been shown to be effective.
- Stir the solution overnight in a nitrogen-filled glovebox to ensure complete dissolution.
- · Spin-Coating:
  - Transfer the prepared solution onto the substrate with the deposited interfacial layer.
  - Spin-coat at a speed of 2000-4000 rpm for 30-60 seconds.
- Post-Deposition Annealing:
  - Thermally anneal the active layer film at a temperature between 80°C and 110°C for 5-10 minutes to optimize the phase separation and crystallinity.

## **Top Electrode Deposition**

Finally, a metal electrode is deposited to complete the device.

- Transfer the substrates into a thermal evaporator.
- Deposit a thin layer of an interfacial material if necessary (e.g., MoO3 for conventional devices or an ETL for inverted devices).
- Thermally evaporate the metal electrode (typically 100 nm of silver or aluminum) at a high vacuum ( $< 10^{-6}$  Torr).

#### **Data Presentation**

The following tables summarize the performance of PM6:Y6 solar cells under various fabrication conditions reported in the literature.

Table 1: Effect of Solvent Additives on PM6:Y6 Device Performance



Donor:A cceptor Ratio	Solvent	Additive (vol%)	PCE (%)	Voc (V)	Jsc (mA/cm² )	FF (%)	Referen ce
1:1.2	Chlorofor m	0.8% CN	17.06	-	-	-	
-	o-xylene	DMN	15.51	-	-	-	-
-	-	0.5% CN	15.70	-	-	0.691	-

Table 2: Performance of PM6:Y6 Devices with Different Interfacial Layers

Device Architec ture	HTL	ETL	PCE (%)	Voc (V)	Jsc (mA/cm² )	FF (%)	Referen ce
Conventi onal	Me- 4PACz	PNDIT- F3N	17.06	-	-	-	
Conventi onal	2PACz	PNDIT- F3N	15.67	0.813	27.03	71.29	
Conventi onal	МоОз	PNDIT- F3N	-	-	-	-	

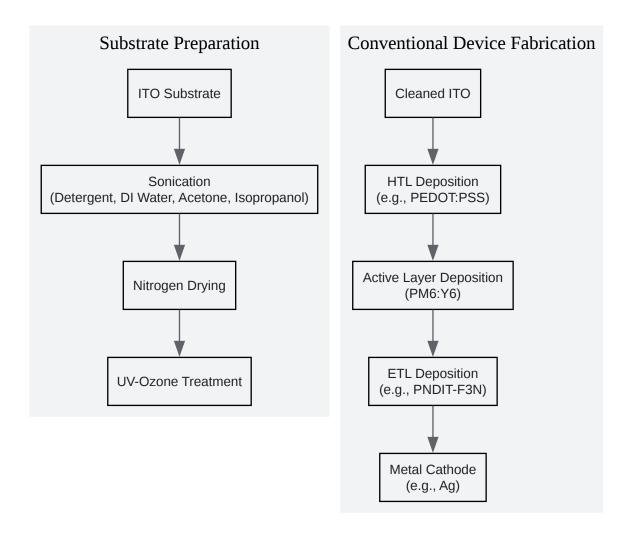
Table 3: Impact of Ternary Component Addition to PM6:Y6 Blends

Ternary Compone nt	Doping Ratio (wt%)	PCE (%)	Voc (V)	Jsc (mA/cm²)	FF (%)	Referenc e
None (Binary)	0	16.72	-	-	-	
IO-4CI	-	17.49	0.894	-	75.58	_
D18-CI	20	16.08	0.81	28.13	70.25	_



## **Visualizations**

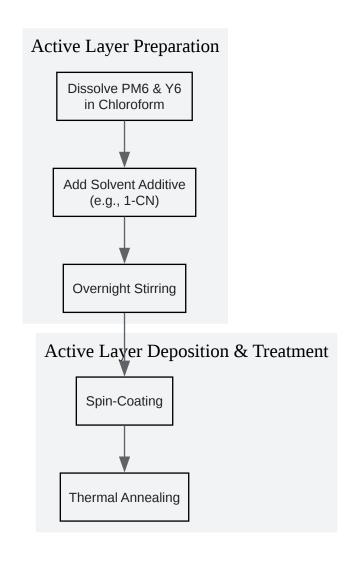
The following diagrams illustrate key experimental workflows for the fabrication of PM6:Y6 solar cells.



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Caption: Workflow for substrate preparation and conventional device fabrication.





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Caption: Protocol for active layer solution preparation and deposition.

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